3-(2-methylpropoxy)propan-1-ol
Overview
Description
3-(2-Methylpropoxy)propan-1-ol is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . It is a volatile organic chemical that can be used as a solvent in the production of paints and coatings . This compound is characterized by its hydroxyl group (-OH) attached to a propyl chain, which is further connected to a 2-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-methylpropoxy)propan-1-ol involves the reaction of propylene oxide with isobutanol in the presence of a base catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
CH3CH2CH2OH+CH3CH2CH2O→CH3CH2CH2OCH2CH2CH2OH
Industrial Production Methods
In industrial settings, this compound can be produced using a chemical looping approach. This method involves the selective oxidation of propylene using silver- and gold-based catalysts supported on SrFeO3-δ perovskite . The process operates at temperatures between 260°C and 300°C, achieving high selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes (e.g., 3-(2-methylpropoxy)propanal) or carboxylic acids (e.g., 3-(2-methylpropoxy)propanoic acid).
Reduction: Alkanes (e.g., 3-(2-methylpropoxy)propane) or other alcohols.
Substitution: Halogenated compounds (e.g., 3-(2-methylpropoxy)propyl chloride).
Scientific Research Applications
3-(2-Methylpropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the extraction and purification of ribonucleic acid (RNA) from biological samples.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-methylpropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. Its hydroxyl group allows it to form hydrogen bonds with other compounds, enhancing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpropoxy)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.
2-Methylpropoxypropan-1-ol: Similar structure but with the hydroxyl group on the first carbon atom of the propyl chain.
3-(2-Methoxypropoxy)propan-1-ol: Similar structure but with a methoxy group instead of a methylpropoxy group.
Uniqueness
3-(2-Methylpropoxy)propan-1-ol is unique due to its specific arrangement of the hydroxyl and methylpropoxy groups, which confer distinct chemical and physical properties. Its ability to act as a solvent and intermediate in various chemical reactions makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
3-(2-methylpropoxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGYUDCDLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955698 | |
Record name | 3-(2-Methylpropoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89855-49-2, 34150-35-1, 63716-39-2 | |
Record name | 3-(2-Methylpropoxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89855-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutoxypropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, isobutoxy-, (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methylpropoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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